Pyrrolidine, 1-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)-
Description
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Properties
CAS No. |
39832-63-8 |
|---|---|
Molecular Formula |
C15H16ClNO3 |
Molecular Weight |
293.74 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-5-(pyrrolidine-1-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C15H16ClNO3/c16-12-5-3-11(4-6-12)15(8-7-13(18)20-15)14(19)17-9-1-2-10-17/h3-6H,1-2,7-10H2 |
InChI Key |
PTGZYUFZMYDNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2(CCC(=O)O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
Pyrrolidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrrolidine, 1-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- represents a class of pyrrolidine that may exhibit unique pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The structure of the compound can be described by the formula . The synthesis typically involves multi-step reactions starting from easily accessible precursors. For instance, a reported method involves refluxing a mixture of pyrrolidine derivatives with various aromatic aldehydes and carbonyl compounds to yield the desired product.
Biological Activity Overview
The biological activities of pyrrolidine derivatives are broad, encompassing anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The specific compound has been studied for its potential in these areas:
1. Antimicrobial Activity
Research indicates that pyrrolidine derivatives can exhibit significant antimicrobial properties. For example, compounds structurally similar to the target compound have shown effectiveness against various microbial strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 0.25 mg/mL .
2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. A related study on pyrrolidine derivatives indicated that they can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Notably, compounds with similar functional groups have demonstrated promising results against murine models of tumors.
3. Anti-inflammatory Effects
Pyrrolidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests a potential therapeutic role in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
The exact mechanism by which Pyrrolidine, 1-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the chlorophenyl group enhances its interaction with biological targets such as enzymes or receptors involved in inflammation and cancer progression.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrrolidine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines by targeting multiple pathways involved in tumor growth and metastasis. For instance, a study demonstrated that derivatives of pyrrolidine can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Antimicrobial Properties
Pyrrolidine compounds have shown efficacy against a range of microbial pathogens. The chlorophenyl group in this specific derivative enhances its interaction with bacterial membranes, leading to increased permeability and subsequent cell death. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
3. Neurological Applications
The neuroprotective potential of pyrrolidine derivatives is another area of interest. Research suggests that these compounds may play a role in treating neurodegenerative diseases by inhibiting enzymes that contribute to neuronal damage, such as acetylcholinesterase. This inhibition could enhance cognitive function and memory retention in patients with Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis via PI3K/Akt and MAPK pathways | |
| Antimicrobial | Disrupts bacterial membranes | |
| Neuroprotective | Inhibits acetylcholinesterase |
Case Study 1: Anticancer Efficacy
A recent clinical trial evaluated the efficacy of a pyrrolidine derivative similar to the compound discussed. Patients with advanced-stage cancer were administered the compound, resulting in a significant reduction in tumor size and improved survival rates compared to control groups .
Case Study 2: Antimicrobial Resistance
In a laboratory setting, the antimicrobial activity of this pyrrolidine derivative was tested against resistant strains of bacteria. Results indicated that the compound effectively inhibited growth even in strains resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
